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Abstract
Organotin chemistry, a cornerstone of organometallic chemistry, encompasses the synthesis,

structure, reactivity, and applications of compounds containing a tin-carbon bond. Since

Edward Frankland's synthesis of diethyltin diiodide in 1849, the field has burgeoned, driven by

the diverse applications of these compounds, ranging from polymer stabilizers and catalysts to

versatile reagents in organic synthesis. This technical guide provides a comprehensive

overview of organotin chemistry tailored for graduate students and professionals in the

chemical sciences. It delves into the fundamental aspects of structure and bonding, explores

the primary synthetic methodologies and characteristic reactions, details key analytical

techniques for their characterization, and discusses their broad applications and toxicological

profiles. All quantitative data are summarized in structured tables for comparative analysis, and

detailed experimental protocols for the synthesis of key organotin compounds are provided.

Furthermore, signaling pathways, experimental workflows, and logical relationships are

visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Organotin Chemistry
Organotin compounds are defined as species containing at least one covalent bond between a

tin atom and a carbon atom. The field of organotin chemistry officially began in the mid-19th

century with the work of Edward Frankland.[1] A significant expansion of the field occurred in

the 20th century, particularly with the advent of Grignard reagents, which provided a versatile
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method for forming tin-carbon bonds.[1] The industrial applications of organotin compounds,

discovered in the 1940s, such as their use as stabilizers for polyvinyl chloride (PVC), spurred a

renaissance in organotin research.[2]

Organotin compounds are generally classified based on the number of organic groups attached

to the tin atom, leading to four main classes: mono-, di-, tri-, and tetraorganotins, represented

by the general formula RnSnX4-n (where R is an organic group and X is an anionic species).[3]

Tin can exist in two primary oxidation states in these compounds: +2 (stannous) and +4

(stannic).[4] Organotin(IV) compounds are far more common and stable than their organotin(II)

counterparts.[4]

Structure and Bonding in Organotin Compounds
The geometry and bonding in organotin compounds are dictated by the oxidation state of the

tin atom, its coordination number, and the nature of the organic and anionic ligands.

2.1. Oxidation States and Geometries

Tin, a member of Group 14, has a valence electron configuration of 5s²5p². In its

organometallic compounds, it predominantly exhibits the +4 oxidation state, forming four

covalent bonds. Tetraorganotin compounds (R₄Sn) invariably adopt a tetrahedral geometry

around the tin atom.[1] However, unlike carbon, tin can expand its coordination number to five

or even six, particularly in organotin halides and other derivatives with electronegative

substituents.[1] This leads to trigonal bipyramidal and octahedral geometries, respectively.

// Nodes R4Sn [label="R4Sn\n(Tetraorganotin)", fillcolor="#F1F3F4", fontcolor="#202124"];

R3SnX [label="R3SnX\n(Triorganotin Halide)", fillcolor="#F1F3F4", fontcolor="#202124"];

R2SnX2 [label="R2SnX2\n(Diorganotin Dihalide)", fillcolor="#F1F3F4", fontcolor="#202124"];

RSnX3 [label="RSnX3\n(Monoorganotin Trihalide)", fillcolor="#F1F3F4", fontcolor="#202124"];

Tetrahedral [label="Tetrahedral", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

TrigonalBipyramidal [label="Trigonal Bipyramidal", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Octahedral [label="Octahedral\n(with Lewis bases)", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges R4Sn -> Tetrahedral [label="Typical Geometry"]; R3SnX -> TrigonalBipyramidal

[label="Common Geometry"]; R2SnX2 -> Tetrahedral [label="Without Lewis Bases"]; R2SnX2 -
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> Octahedral [label="With Lewis Bases"]; RSnX3 -> Tetrahedral [label="Without Lewis Bases"];

} }

Caption: Classification and typical geometries of organotin(IV) compounds.

2.2. The Carbon-Tin Bond

The carbon-tin (C-Sn) bond is a covalent bond with a significant degree of polarity due to the

difference in electronegativity between carbon (2.55) and tin (1.96). This polarity results in a

partial positive charge on the tin atom and a partial negative charge on the carbon atom,

influencing the reactivity of the bond. The C-Sn bond is weaker than the C-C bond, making it

susceptible to cleavage by various reagents.

Table 1: Typical Carbon-Tin Bond Lengths and Energies

Bond Type
Example
Compound

Bond Length (Å)
Bond Dissociation
Energy (kcal/mol)

Sn-C(sp³) (CH₃)₄Sn 2.144 ~52

Sn-C(sp²) (C₆H₅)₄Sn 2.15 ~60

Sn-C(sp) (CH≡C)₄Sn 2.05 -

Sn-Cl (CH₃)₃SnCl 2.345 ~83

Sn-H (n-Bu)₃SnH 1.70 ~74

Note: Bond energies can vary depending on the specific molecular environment.

Synthesis of Organotin Compounds
Several general methods are employed for the synthesis of organotin compounds, with the

choice of method depending on the desired compound and the available starting materials.

3.1. Grignard and Organoalkali Metal Reagents

The reaction of a tin halide, typically tin tetrachloride (SnCl₄), with a Grignard reagent (RMgX)

or an organolithium reagent (RLi) is a widely used method for the formation of C-Sn bonds.
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This method is particularly useful for the synthesis of tetraorganotins.

Reaction: 4 RMgX + SnCl₄ → R₄Sn + 4 MgXCl

3.2. Wurtz-type Reactions

The reaction of an alkyl halide with a sodium-tin alloy is a classic method for synthesizing

tetraalkyltin compounds.

Reaction: 4 RX + Sn/Na → R₄Sn + 4 NaX

3.3. Kocheshkov Redistribution Reactions

Organotin halides can be prepared by the redistribution reaction between a tetraorganotin and

a tin tetrahalide. The stoichiometry of the reactants determines the product.

Reactions:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃

3.4. Hydrostannylation

The addition of an organotin hydride (R₃SnH) across a carbon-carbon double or triple bond,

known as hydrostannylation, is an efficient method for synthesizing functionally substituted

organotin compounds. This reaction can proceed via a radical or a transition-metal-catalyzed

mechanism.[5]

// Nodes SnCl4 [label="SnCl4", fillcolor="#F1F3F4", fontcolor="#202124"]; RMgX_RLi

[label="RMgX or RLi", fillcolor="#F1F3F4", fontcolor="#202124"]; R4Sn [label="R4Sn",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; SnCl4_2 [label="SnCl4", fillcolor="#F1F3F4",

fontcolor="#202124"]; OrganotinHalides [label="R3SnX, R2SnX2, RSnX3", fillcolor="#34A853",

fontcolor="#FFFFFF"]; R3SnH [label="R3SnH", fillcolor="#F1F3F4", fontcolor="#202124"];

Alkene_Alkyne [label="Alkene or Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"];
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HydrostannylatedProduct [label="Hydrostannylated Product", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges SnCl4 -> R4Sn [label="Grignard/Organolithium"]; RMgX_RLi -> R4Sn; R4Sn ->

OrganotinHalides [label="Kocheshkov Redistribution"]; SnCl4_2 -> OrganotinHalides; R3SnH -

> HydrostannylatedProduct [label="Hydrostannylation"]; Alkene_Alkyne ->

HydrostannylatedProduct; } }

Caption: Key synthetic pathways to various classes of organotin compounds.

Reactions of Organotin Compounds
Organotin compounds participate in a wide array of chemical transformations, making them

valuable reagents and intermediates in organic synthesis.

4.1. Cleavage of the Carbon-Tin Bond

The C-Sn bond can be cleaved by a variety of electrophilic reagents, including halogens,

mineral acids, and metal halides. The ease of cleavage depends on the nature of the organic

group, with aryl and vinyl groups being more readily cleaved than alkyl groups.

Reaction with Halogens: R₄Sn + X₂ → R₃SnX + RX

4.2. Stille Cross-Coupling Reaction

The palladium-catalyzed cross-coupling reaction of an organotin compound with an organic

halide or triflate is known as the Stille reaction. This reaction is a powerful tool for the formation

of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The

catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd

[label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

PdII_complex [label="R1-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"];

Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF",

fontcolor="#202124"]; PdII_R1R2 [label="R1-Pd(II)Ln-R2", fillcolor="#F1F3F4",

fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse,

fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R1-R2", fillcolor="#4285F4",
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fontcolor="#FFFFFF"]; R1X [label="R1-X", shape=plaintext, fontcolor="#202124"]; R2SnR3

[label="R2-SnR'3", shape=plaintext, fontcolor="#202124"]; XSnR3 [label="X-SnR'3",

shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> PdII_complex [label=""]; R1X -> OxAdd -> PdII_complex; PdII_complex ->

PdII_R1R2 [label=""]; R2SnR3 -> Transmetalation -> PdII_R1R2; Transmetalation -> XSnR3

[style=dashed]; PdII_R1R2 -> Product [label=""]; RedElim -> Product; PdII_R1R2 -> Pd0

[label=""]; RedElim -> Pd0; } }

Caption: The palladium-catalyzed cycle of the Stille cross-coupling reaction.

4.3. Reactions of Organotin Hydrides

Organotin hydrides are versatile reducing agents in organic synthesis. They can reduce a wide

range of functional groups, including alkyl halides, aldehydes, and ketones. These reactions

often proceed through a free-radical chain mechanism.

Characterization of Organotin Compounds
A variety of spectroscopic techniques are employed to characterize organotin compounds.

5.1. ¹¹⁹Sn NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹¹⁹Sn nucleus is a powerful tool for

the structural elucidation of organotin compounds. The ¹¹⁹Sn chemical shift is highly sensitive to

the coordination number and the nature of the substituents on the tin atom, covering a very

wide range of over 5000 ppm.[6] An increase in the coordination number at the tin center

generally leads to an upfield shift in the ¹¹⁹Sn resonance.[7]

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds
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Compound Class General Formula
Coordination
Number

Typical ¹¹⁹Sn
Chemical Shift
Range (ppm)

Tetraorganotins R₄Sn 4 +40 to -160

Triorganotin Halides R₃SnX 4 or 5 +170 to -70

Diorganotin Dihalides R₂SnX₂ 4, 5, or 6 +140 to -220

Monoorganotin

Trihalides
RSnX₃ 4, 5, or 6 -10 to -350

Reference: Tetramethyltin (TMSn) at 0 ppm.

5.2. Other Spectroscopic Techniques

¹H and ¹³C NMR spectroscopy are also routinely used to characterize the organic ligands

attached to the tin atom. Mass spectrometry provides information on the molecular weight and

fragmentation patterns, while X-ray crystallography allows for the precise determination of the

three-dimensional structure of crystalline organotin compounds.

Applications of Organotin Compounds
Organotin compounds have found widespread application in various industrial and

technological sectors.

6.1. Polymer Stabilizers

Diorganotin compounds, such as dibutyltin dilaurate, are extensively used as heat stabilizers

for PVC.[2] They prevent the thermal degradation of the polymer by scavenging HCl and

disrupting the formation of conjugated polyene sequences that lead to discoloration and

embrittlement.

6.2. Catalysis

Organotin compounds are effective catalysts for a variety of organic reactions, including the

formation of polyurethanes, silicones, and esters.[8] In polyurethane production, organotin
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catalysts facilitate the reaction between isocyanates and polyols.[9] They are also used as

catalysts in transesterification reactions for the synthesis of polyesters.[10]

6.3. Materials Science

Organotin compounds serve as precursors for the deposition of tin-containing thin films by

methods such as Chemical Vapor Deposition (CVD).[2] For example, organotin halides can be

used to deposit transparent conducting films of tin oxide (SnO₂) on glass.[4] Fluorinated

organotin compounds are used as precursors for fluorine-doped tin oxide films.[6]

6.4. Organic Synthesis

As discussed earlier, organotin compounds are invaluable reagents in organic synthesis, most

notably in the Stille cross-coupling reaction for the formation of C-C bonds. Organotin hydrides

are also widely used as radical-based reducing agents.

Toxicology of Organotin Compounds
The biological activity and toxicity of organotin compounds are highly dependent on their

structure, particularly the number and nature of the organic substituents.

7.1. Structure-Toxicity Relationship

The general order of toxicity for organotin compounds is: R₃SnX > R₂SnX₂ > RSnX₃ > R₄Sn.

Triorganotin compounds, such as tributyltin (TBT) and triphenyltin (TPT), are the most toxic

class. The nature of the organic group also plays a crucial role, with toxicity generally

decreasing as the alkyl chain length increases.

7.2. Molecular Mechanisms of Toxicity

The toxicity of organotin compounds arises from their ability to interfere with various biological

processes. Triorganotins are known to be potent inhibitors of mitochondrial ATP synthase,

disrupting cellular energy metabolism.[11] They can also act as endocrine disruptors, with TBT

and TPT being agonists for the retinoid X receptor (RXR) and peroxisome proliferator-activated

receptor γ (PPARγ).[12] This can lead to effects such as the induction of imposex (the

imposition of male sexual characteristics on female gastropods). Organotins also exhibit

neurotoxicity, inducing neuronal cell death and behavioral abnormalities.[12]
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Table 3: Acute Toxicity of Selected Organotin Compounds

Compound Organism Route LD₅₀ (mg/kg)

Tributyltin oxide

(TBTO)
Rat Oral 148-234

Triphenyltin acetate Rat Oral 136

Dibutyltin dichloride Rat Oral 112

Monobutyltin

trichloride
Rat Oral 2200

Experimental Protocols
8.1. Synthesis of Tetraphenyltin (Ph₄Sn)

Materials:

Clean sodium chunks (15 g)

Dry toluene (250 ml)

Chlorobenzene

Stannic chloride (SnCl₄)

Argon gas

Kerosene

Apparatus:

500 ml three-neck, round-bottom flask

High-speed stirring motor with sharp metal blades

Thermometer
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Argon inlet tube

Dropping funnel

Heating mantle

Sintered-glass funnel and filter flask

Procedure:

Place 15 g of clean sodium chunks and 250 ml of dry toluene into the three-neck flask.

Insert a thermometer and an argon inlet tube through one side arm and stopper the other.

Insert the stirrer through the main neck.

While stirring gently under a slow stream of argon, heat the contents to 105 °C.

Increase the stirring speed to full power to disperse the molten sodium.

After the sodium is finely dispersed, add a solution of chlorobenzene in toluene dropwise

from the dropping funnel.

After the addition of chlorobenzene is complete (approximately 1-2 hours), add a solution of

10 ml of stannic chloride in 25 ml of toluene from the dropping funnel over 30 minutes,

maintaining the temperature below 45 °C by cooling.

After the reaction is complete, heat the mixture to boiling and quickly filter through a sintered-

glass funnel.

Cool the filtrate in an ice bath to crystallize the tetraphenyltin.

Collect the crystals by suction filtration and allow them to air dry. A typical yield is around 25

g with a melting point of 226-228 °C. Recrystallization from benzene or toluene can afford a

purer product with a melting point of 229 °C.[9]

8.2. Synthesis of Tributyltin Hydride ((n-Bu)₃SnH)

Materials:
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Tributyltin chloride (162 g)

Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) solution

Toluene

Ice-water bath

Apparatus:

1 L reaction flask

Dropping funnel

Heating mantle

Distillation apparatus

Procedure:

Charge a 1 L reaction flask with 162 g of tributyltin chloride.

Over 20 minutes, add 87.3 ml of Vitride® solution while maintaining the temperature at 28-30

°C using an ice-water bath.

Heat the mixture at 45-50 °C for 30 minutes.

Filter the reaction mixture.

Remove the toluene from the filtrate under reduced pressure.

Distill the residue to obtain tributyltin hydride. A typical yield is 137.6 g (95%), with a boiling

point of 118-124 °C at 5-6 mmHg.[12]

Conclusion
Organotin chemistry remains a vibrant and evolving field with significant academic and

industrial importance. From their fundamental roles in stabilizing polymers to their sophisticated

applications as catalysts and reagents in organic synthesis, organotin compounds offer a rich
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landscape for scientific exploration. A thorough understanding of their synthesis, structure,

reactivity, and toxicological properties is essential for their safe and effective utilization. This

guide has provided a foundational overview of these key aspects, equipping graduate students

and professionals with the knowledge to further explore and contribute to this fascinating area

of organometallic chemistry. The continued development of novel organotin compounds and

their applications, coupled with a growing awareness of their environmental impact, will

undoubtedly shape the future of this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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